4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide
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Overview
Description
The compound you’re asking about contains several notable groups, including a trifluoromethoxy group and a trifluoromethyl group . These groups are often found in various pharmaceuticals and agrochemicals . The trifluoromethyl group, in particular, is a functional group with the formula -CF3 .
Synthesis Analysis
While specific synthesis methods for your compound were not found, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group, along with the trifluoromethoxy group, likely contributes to the unique physical and chemical properties of the compound.
Physical and Chemical Properties Analysis
The trifluoromethyl group is known to influence the physical and chemical properties of compounds. It has a significant electronegativity and can affect the acidity and basicity of compounds .
Scientific Research Applications
Novel Synthons and Heterocyclic Compound Development
Research on trifluoromethyl-substituted anilines and their derivatives highlights the synthetic utility of the trifluoromethyl group in developing novel synthons for isoxazoles and triazines, indicating the role of such compounds in synthesizing heterocyclic compounds with potential pharmaceutical applications (Strekowski et al., 1995).
Polymer Science
In polymer science, the development of new monomers such as 2-oxazoline derivatives with protected thiol groups has been reported, suggesting that similar trifluoromethyl-containing compounds might be explored for introducing specific functionalities into polymeric materials (Cesana et al., 2007).
Drug Discovery and Design
Compounds with a tetrahydroquinazoline moiety are often explored in drug discovery for their biological activities. For instance, derivatives of tetrahydroquinazoline have been synthesized for various pharmacological studies, indicating the interest in such frameworks for therapeutic applications (Abdallah et al., 2009).
Future Directions
Properties
IUPAC Name |
4-(trifluoromethoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3O2/c20-18(21,22)16-13-3-1-2-4-14(13)27-15(28-16)9-10-26-17(29)11-5-7-12(8-6-11)30-19(23,24)25/h5-8H,1-4,9-10H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRQCWPGXCHEHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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